molecular formula C13H18ClNO B3424475 4-chloro-N-hexylbenzamide CAS No. 349403-37-8

4-chloro-N-hexylbenzamide

Cat. No.: B3424475
CAS No.: 349403-37-8
M. Wt: 239.74 g/mol
InChI Key: QXNCFTMFWRECME-UHFFFAOYSA-N
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Description

4-chloro-N-hexylbenzamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the para position and an N-hexyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-hexylbenzamide can be synthesized through the amidation of 4-chlorobenzoic acid or its derivatives with hexylamine. One common method involves the reaction of methyl 4-chlorobenzoate with hexylamine in the presence of a catalyst such as sodium methoxide. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 55°C) for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hexylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and hexylamine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields 4-hydroxy-N-hexylbenzamide.

    Oxidation: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can yield amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

4-chloro-N-hexylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine and hexyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a hexyl group.

    4-chloro-N-methylbenzamide: Contains a methyl group instead of a hexyl group.

    4-chloro-N-ethylbenzamide: Contains an ethyl group instead of a hexyl group.

Uniqueness

4-chloro-N-hexylbenzamide is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl group provides hydrophobic characteristics that can affect the compound’s interaction with biological membranes and proteins.

Properties

IUPAC Name

4-chloro-N-hexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNCFTMFWRECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312320
Record name 4-Chloro-N-hexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-37-8
Record name 4-Chloro-N-hexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349403-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-hexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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